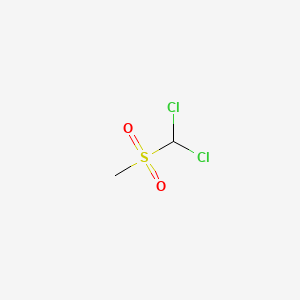
Methane, dichloro(methylsulfonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloromethyl methyl sulfone is an organic compound that belongs to the sulfone family. Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms. Dichloromethyl methyl sulfone is known for its unique chemical properties and has found applications in various fields, including organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
Dichloromethyl methyl sulfone can be synthesized through several methods. One common approach involves the reaction of dichloromethyl methyl ether with a sulfonyl chloride in the presence of a base. This reaction typically occurs under mild conditions and yields dichloromethyl methyl sulfone as the primary product .
Industrial Production Methods
In industrial settings, dichloromethyl methyl sulfone is often produced using large-scale chemical reactors. The process involves the controlled addition of dichloromethyl methyl ether to a sulfonyl chloride solution, followed by purification steps to isolate the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity .
化学反応の分析
Types of Reactions
Dichloromethyl methyl sulfone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the dichloromethyl group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfones depending on the nucleophile used
科学的研究の応用
Dichloromethyl methyl sulfone has a wide range of applications in scientific research:
Biology: It has been studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer effects.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity
作用機序
The mechanism of action of dichloromethyl methyl sulfone involves its interaction with various molecular targets. In biological systems, it can disrupt cellular processes by interfering with enzyme activity and protein function. For example, it has been shown to affect the ergosterol biosynthesis pathway in fungi, leading to antifungal effects . The compound’s sulfonyl group plays a crucial role in its reactivity and ability to form stable complexes with target molecules .
類似化合物との比較
Similar Compounds
Dimethyl sulfoxide (DMSO): Known for its solvent properties and use in organic synthesis.
Dimethyl sulfone (DMSO2): Similar in structure but with different reactivity and applications.
Dichloromethyl methyl ether: Used as a reagent in organic synthesis
Uniqueness
Dichloromethyl methyl sulfone stands out due to its unique combination of reactivity and stability. Unlike dimethyl sulfoxide and dimethyl sulfone, it has a dichloromethyl group that imparts distinct chemical properties, making it valuable in specific synthetic applications .
特性
CAS番号 |
37557-96-3 |
|---|---|
分子式 |
C2H4Cl2O2S |
分子量 |
163.02 g/mol |
IUPAC名 |
dichloro(methylsulfonyl)methane |
InChI |
InChI=1S/C2H4Cl2O2S/c1-7(5,6)2(3)4/h2H,1H3 |
InChIキー |
QMMFBGBMARGVFC-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


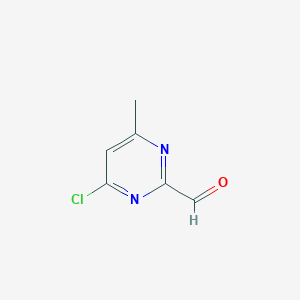
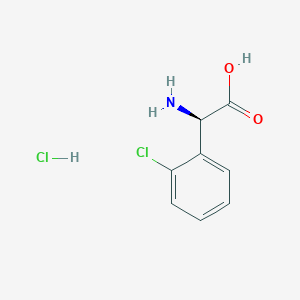
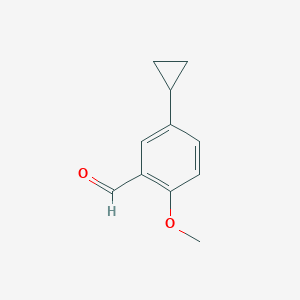

![(2Z)-2-[(E)-3-(2-tert-butyl-7-diethylazaniumylidenechromen-4-yl)prop-2-enylidene]-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethylindole-5-sulfonate](/img/structure/B12336716.png)

![dioxo-bis[(Z)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)but-1-enoxy]molybdenum](/img/structure/B12336723.png)
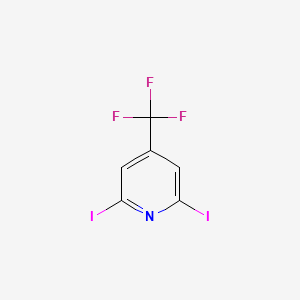
![2-Methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12336734.png)
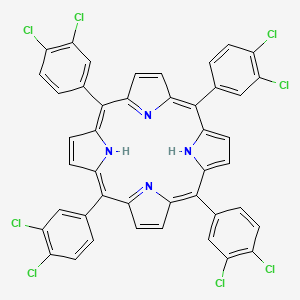
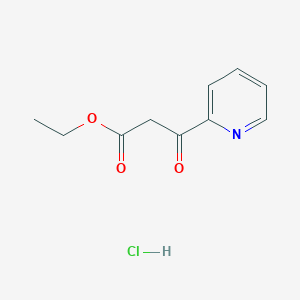
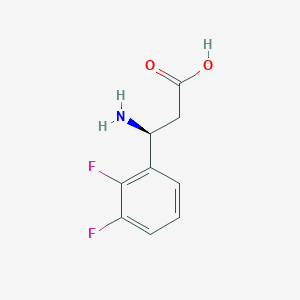
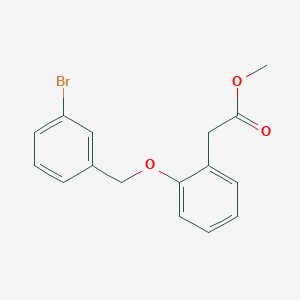
![(R)-[(2S,4S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B12336752.png)
